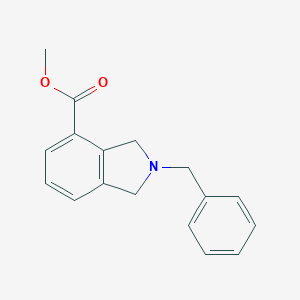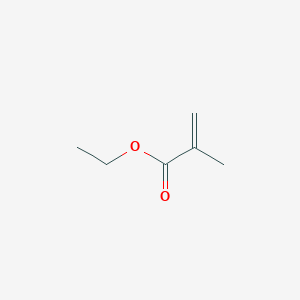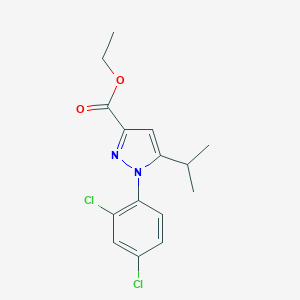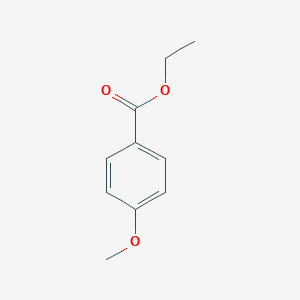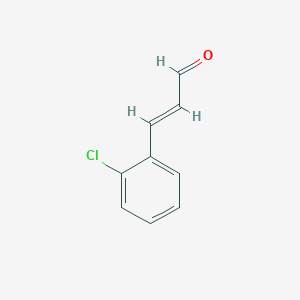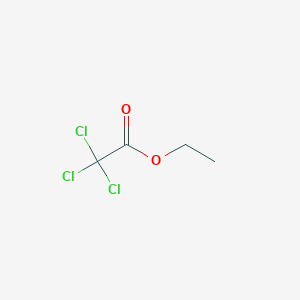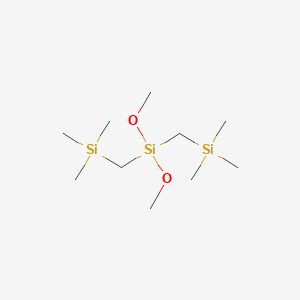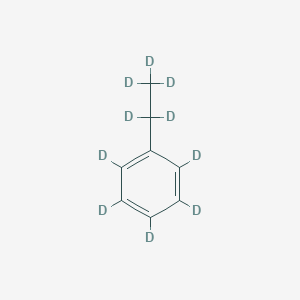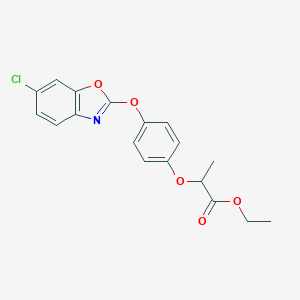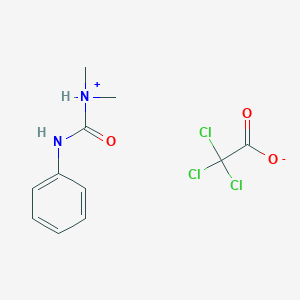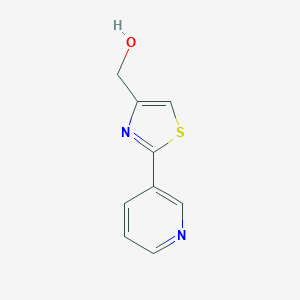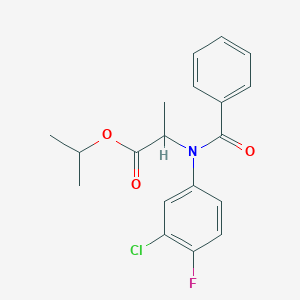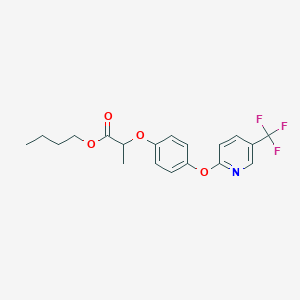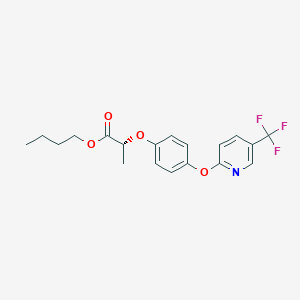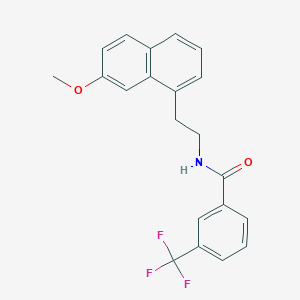
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- in lab experiments is its specificity towards certain enzymes and proteins. It can be used to selectively inhibit the activity of these enzymes and proteins without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the research on Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)-. One of the directions is to further investigate its anti-inflammatory and analgesic properties and develop it as a potential treatment for inflammatory diseases. Another direction is to explore its potential as a fluorescent probe for the detection of protein-ligand interactions. Additionally, more research is needed to understand its mechanism of action and potential side effects in order to develop it as a safe and effective treatment for cancer.
Synthesemethoden
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- can be synthesized using a multi-step process that involves the reaction of 7-methoxy-1-naphthaldehyde with ethylmagnesium bromide followed by the reaction of the resulting product with trifluoroacetic anhydride and benzamide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a fluorescent probe for the detection of protein-ligand interactions.
Eigenschaften
CAS-Nummer |
138112-90-0 |
|---|---|
Produktname |
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- |
Molekularformel |
C21H18F3NO2 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H18F3NO2/c1-27-18-9-8-14-4-2-5-15(19(14)13-18)10-11-25-20(26)16-6-3-7-17(12-16)21(22,23)24/h2-9,12-13H,10-11H2,1H3,(H,25,26) |
InChI-Schlüssel |
KUIVJRIIRBOPFB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C=C1 |
Kanonische SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C=C1 |
Andere CAS-Nummern |
138112-90-0 |
Synonyme |
N-(2-(7-Methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



